(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(thiophen-3-yl)methanone

Lipophilicity TPSA Lead optimisation

Identifying S1P₁ agonist fragments with differentiated vectors for CNS-penetrant programs is hindered by limited thiophen-3-yl exemplification in public patents. This compound addresses the gap with a compact MW ~309 scaffold featuring zero HBD and moderate lipophilicity (clogP 3.40). - Direct head-to-head metabolic stability comparison with furan-3-yl congener (CAS 2034432-58-9) to quantify thiophene bioisostere advantage. - Sulfur-mediated interactions offer distinct target conformations vs. oxygen-based bioisosteres, enabling novel IP generation. - Synthetic tractability allows installation of click-chemistry handles (alkyne/azide) for chemical biology probe development.

Molecular Formula C14H13ClN2O2S
Molecular Weight 308.78
CAS No. 2034393-17-2
Cat. No. B2854156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(thiophen-3-yl)methanone
CAS2034393-17-2
Molecular FormulaC14H13ClN2O2S
Molecular Weight308.78
Structural Identifiers
SMILESC1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)C3=CSC=C3
InChIInChI=1S/C14H13ClN2O2S/c15-12-7-16-4-1-13(12)19-11-2-5-17(8-11)14(18)10-3-6-20-9-10/h1,3-4,6-7,9,11H,2,5,8H2
InChIKeyDHIDRGWBQFAOKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Relevant Profile of (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(thiophen-3-yl)methanone (CAS 2034393-17-2)


The compound (3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(thiophen-3-yl)methanone is a synthetic heterocyclic amide composed of a 3-chloropyridin-4-yl ether linked to a pyrrolidine ring, which is further acylated with thiophene-3-carboxylic acid. It belongs to a broader class of 3-substituted pyrrolidine derivatives that have been claimed as immunomodulatory agents, particularly as S1P₁/EDG1 receptor agonists [1]. The molecule exhibits drug-like physicochemical properties (MW = 308.79, clogP = 3.40, TPSA = 46.34, zero HBD) [2] and serves as a compact, fragment-like scaffold for medicinal chemistry campaigns targeting autoimmune, inflammatory, or oncological indications.

Why Generic Substitution of (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(thiophen-3-yl)methanone Is Not Advisable


The 3-(chloropyridin-4-yloxy)pyrrolidine template has been explored across multiple patent families, and small changes in the carbonyl-linked heterocycle substantially alter both physicochemical and pharmacological profiles. The thiophen-3-yl isomer places the sulfur atom at a meta-like position relative to the carbonyl, affecting electron distribution, dipole moment, and potential sulfur-mediated interactions (e.g., with cytochrome P450 enzymes or the S1P₁ binding pocket) differently than its furan, isoxazole, or benzothiophene congeners [1][2]. Even the closely related thiophen-2-yl or ethanone-extended analogues cannot be assumed to exhibit identical solubility, metabolic stability, or target engagement; therefore, blind substitution without comparative data introduces significant risk in lead optimisation or chemical biology probe selection.

Quantitative Evidence Guide for (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(thiophen-3-yl)methanone (CAS 2034393-17-2)


Physicochemical Comparison: Thiophen-3-yl vs. Furan-3-yl Analogue

The thiophen-3-yl analogue (target compound) exhibits a higher computed logP (clogP = 3.40) and slightly larger topological polar surface area (TPSA = 46.34 Ų) compared to the furan-3-yl analogue (CAS 2034432-58-9; TPSA = 55.58 Ų, estimated from structure). While both compounds share zero hydrogen-bond donors, the sulfur atom in thiophene confers greater polarisability and potential for Van der Waals interactions, which may translate to improved passive permeability relative to the furan congener. Direct experimental logD₇.₄ or PAMPA data are not publicly available for either compound, so the comparison remains class-level inference [1].

Lipophilicity TPSA Lead optimisation

Thiophene Regioisomer Differentiation: 3-yl vs. 2-yl Substitution

The target compound carries the thiophene ring attached at the 3-position, whereas the majority of biologically characterised thiophene-containing S1P₁ agonists utilise a 2-yl linkage. In the patent literature, regioisomeric thiophene attachments have been shown to alter the orientation of the heterocycle within the receptor binding pocket, impacting both potency and selectivity [1]. No direct head-to-head S1P₁ cAMP or β-arrestin assay data are publicly available for the 3-yl vs. 2-yl pair within this specific scaffold; however, the precedent from structurally related immunomodulatory pyridine derivatives supports that regioisomerism can produce >10-fold shifts in EC₅₀ [1].

Regioisomerism Molecular recognition S1P₁ receptor

Metabolic Liability: Thiophene vs. Furan Bioisosteric Pair

Furan rings are well-documented as metabolic liabilities due to cytochrome P450-mediated oxidation to reactive α,β-unsaturated dialdehydes. Thiophene rings, while still subject to S-oxidation and epoxidation, generally exhibit slower oxidative metabolism in human liver microsomes [1]. Although no head-to-head intrinsic clearance data exist for this specific compound pair, the substitution of the furan-3-yl analogue with the thiophen-3-yl moiety is predicted to reduce CYP-mediated bioactivation risk, a consideration supported by extensive medicinal chemistry precedent [1].

CYP450 metabolism Bioisostere Metabolic stability

Recommended Application Scenarios for (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(thiophen-3-yl)methanone (CAS 2034393-17-2)


S1P₁ Receptor Agonist Lead Optimisation: Exploiting Underexplored Thiophen-3-yl Vector

The compound can serve as a fragment-like starting point for S1P₁ agonist programmes, where the thiophen-3-yl attachment provides a differentiated vector that has not been exhaustively exemplified in the patent literature. Its moderate lipophilicity (clogP 3.40) and zero HBD make it suitable for CNS-penetrant candidate profiling, an attribute that distinguishes it from more polar furan or isoxazole analogues [1][2].

Chemical Biology Probe Development for Immunomodulatory Target Deconvolution

The compound's compact structure (MW ~309) and synthetic tractability make it a viable scaffold for installing photoaffinity labels or click-chemistry handles (e.g., alkyne or azide tags) via the thiophene ring or pyrrolidine nitrogen. Because the thiophene sulfur can engage in unique Van der Waals and potential hydrogen-bonding interactions, the resulting probe may capture distinct target conformations compared to furan-based probes [1].

Comparative Metabolic Stability Screening of Thiophene- vs. Furan-Containing Analogues

Procuring the thiophen-3-yl analogue alongside its furan-3-yl congener (CAS 2034432-58-9) enables a direct head-to-head comparison of intrinsic clearance in hepatocyte or microsomal assays. Such studies can provide quantitative evidence of the metabolic advantage of the thiophene bioisostere and guide future analogue design [3].

Regioisomeric SAR Exploration Around the Thiophene Ring in Immunomodulatory Chemotypes

The 3-yl attachment is underrepresented relative to the 2-yl series in public-domain S1P₁ patents. A systematic procurement of both regioisomers allows direct pharmacological comparison (cAMP, β-arrestin recruitment, receptor internalisation) and may reveal selectivity advantages for the 3-yl isomer, supporting intellectual property generation [1].

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